3-Chloropropyl benzoate

Descripción general

Descripción

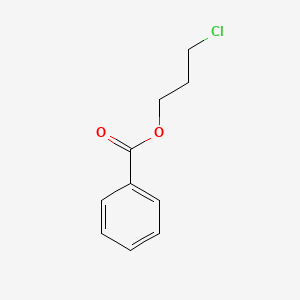

3-Chloropropyl benzoate is an organic compound with the molecular formula C10H11ClO2. It is a benzoate ester where the benzoic acid moiety is esterified with 3-chloropropanol. This compound is often used in organic synthesis and as an intermediate in the production of various chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Chloropropyl benzoate can be synthesized through the esterification of benzoic acid with 3-chloropropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and minimizes the formation of by-products .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloropropyl benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 3-chloropropanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.

Hydrolysis: Benzoic acid and 3-chloropropanol.

Reduction: 3-Chloropropyl alcohol.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2.1. Drug Development

3-Chloropropyl benzoate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their biological activity, including potential anti-cancer properties. For instance, research has indicated that modifications to the benzoate structure can enhance cytotoxicity against certain cancer cell lines .

2.2. Case Study: Anticancer Activity

A study demonstrated the synthesis of various 3-chloropropylaminobenzoate derivatives and evaluated their effects on insect cell lines (Sf9). Among these derivatives, some exhibited significant cytotoxic effects, indicating potential as insecticides or therapeutic agents against cancer cells .

Agrochemical Applications

3.1. Insecticidal Properties

Research has shown that certain derivatives of this compound can function as insecticides. The evaluation of these compounds revealed varying degrees of toxicity against insect cell lines, suggesting their potential use in agricultural pest management .

3.2. Case Study: Insect Cell Viability

In a toxicity assessment involving Sf9 cells, specific derivatives demonstrated reduced viability at concentrations as low as 100 μg/mL, highlighting their effectiveness as potential insecticides .

Environmental Applications

4.1. Biodegradation Studies

The biodegradation of this compound and its derivatives has been studied to understand their environmental impact. Research involving the anaerobic metabolism of chlorobenzoates by specific bacterial strains indicates that these compounds can be effectively degraded under low-oxygen conditions, which is crucial for assessing their environmental safety .

4.2. Case Study: Anaerobic Degradation

A study on Rhodopseudomonas palustris DCP3 showed that this strain could metabolize 3-chlorobenzoate under low oxygen conditions, emphasizing the potential for bioremediation strategies using this bacterium to mitigate pollution from chlorinated aromatic compounds .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical | Intermediate in drug synthesis | Derivatives show cytotoxicity against cancer cell lines |

| Agrochemical | Potential insecticide | Some derivatives significantly reduce viability of insect cells |

| Environmental | Biodegradation studies | Effective degradation by Rhodopseudomonas palustris under low oxygen |

Mecanismo De Acción

The mechanism of action of 3-chloropropyl benzoate primarily involves its reactivity as an ester and an alkyl halide. The ester group can undergo hydrolysis, while the 3-chloropropyl group can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, leading to the formation of various products depending on the reaction conditions .

Comparación Con Compuestos Similares

Similar Compounds

3-Chloropropyl acetate: Similar in structure but with an acetate ester instead of a benzoate ester.

3-Bromopropyl benzoate: Similar in structure but with a bromine atom instead of a chlorine atom.

3-Chloropropyl phenyl ether: Similar in structure but with an ether linkage instead of an ester linkage.

Uniqueness

3-Chloropropyl benzoate is unique due to its specific combination of a benzoate ester and a 3-chloropropyl group. This combination imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis and various industrial applications .

Actividad Biológica

3-Chloropropyl benzoate (C10H11ClO2) is an organic compound that has garnered interest due to its potential biological activities, particularly in microbial degradation and possible applications in agriculture and pharmaceuticals. This article provides a comprehensive overview of the biological activity of this compound, highlighting its degradation pathways, toxicity, and potential applications.

This compound is classified as an aromatic ester. Its structure includes a chlorinated propyl group attached to a benzoate moiety, which influences its reactivity and biological interactions. The compound is known for its moderate solubility in organic solvents and limited solubility in water, which affects its environmental fate and microbial degradation capabilities.

Microbial Degradation

Microbial Catabolism

Research indicates that certain bacteria can utilize this compound as a carbon source. For instance, Alcaligenes sp. strain BR60 has been shown to degrade chlorobenzoates effectively in microcosm studies. In these experiments, the strain was introduced into lake microcosms with varying concentrations of 3-chlorobenzoate (0 to 25 μM). The study employed a DNA probe specific for the catabolic genes of BR60, allowing for quantification of the bacterial population capable of degrading this compound .

Degradation Pathways

The degradation pathway for this compound typically involves hydroxylation and subsequent breakdown into less harmful metabolites. Studies have identified that under anaerobic conditions, Rhodopseudomonas palustris DCP3 can degrade this compound efficiently, highlighting the role of oxygen concentration in microbial activity. The presence of alternative carbon sources also enhances degradation rates .

Toxicity and Environmental Impact

Toxicological Studies

Toxicity assessments have shown that this compound exhibits moderate toxicity to aquatic organisms. Its degradation products may pose risks to ecosystems if not properly managed. The International Agency for Research on Cancer (IARC) has noted concerns regarding the carcinogenic potential of chlorinated compounds, including those related to chlorobenzoates .

Environmental Persistence

The environmental persistence of this compound is influenced by its chemical structure and the conditions present in the environment. Studies suggest that while certain microbial strains can degrade this compound effectively, its presence in contaminated sites may lead to bioaccumulation if not adequately addressed through bioremediation efforts .

Applications

Agricultural Potential

Recent studies have explored the use of this compound derivatives as insecticides. Nanoencapsulation techniques have been employed to enhance the efficacy and reduce the toxicity of these compounds against pests while minimizing environmental impact . This application highlights the dual role of this compound as both a potential agricultural tool and a compound requiring careful management due to its biological effects.

Pharmaceutical Development

The synthesis of derivatives from this compound has shown promise in pharmaceutical applications, particularly in drug formulation processes where controlled release is essential. Research into novel synthesis methods continues to expand its potential uses in medicine .

Propiedades

IUPAC Name |

3-chloropropyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c11-7-4-8-13-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKCREURICWFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288001 | |

| Record name | 3-chloropropyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-95-0 | |

| Record name | 942-95-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloropropyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.